BenchChemオンラインストアへようこそ!

5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione

Medicinal Chemistry Physicochemical Profiling Drug-likeness

5-Acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione (CAS 725711-31-9) is a tri-substituted pyrimidine-2,4-dione bearing a C5-acetyl group, a C6-amino group, and an N1-benzyl substituent on the uracil core. Its molecular formula is C13H13N3O3 with a molecular weight of 259.26 g/mol, a computed XLogP3 of 0.7, a topological polar surface area (TPSA) of 92.5 Ų, and two hydrogen bond donors.

Molecular Formula C13H13N3O3
Molecular Weight 259.265
CAS No. 725711-31-9
Cat. No. B2428437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione
CAS725711-31-9
Molecular FormulaC13H13N3O3
Molecular Weight259.265
Structural Identifiers
SMILESCC(=O)C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N
InChIInChI=1S/C13H13N3O3/c1-8(17)10-11(14)16(13(19)15-12(10)18)7-9-5-3-2-4-6-9/h2-6H,7,14H2,1H3,(H,15,18,19)
InChIKeyOWYAXMSHYAJPHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-Acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione (CAS 725711-31-9): Structural & Physicochemical Baseline for Procurement Evaluation


5-Acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione (CAS 725711-31-9) is a tri-substituted pyrimidine-2,4-dione bearing a C5-acetyl group, a C6-amino group, and an N1-benzyl substituent on the uracil core [1]. Its molecular formula is C13H13N3O3 with a molecular weight of 259.26 g/mol, a computed XLogP3 of 0.7, a topological polar surface area (TPSA) of 92.5 Ų, and two hydrogen bond donors [1]. This substitution pattern imparts a unique combination of hydrogen-bonding capacity, lipophilicity, and a chemically addressable ketone that distinguishes it from mono- and di-substituted analogs, carries implications for both reactivity and preliminary biological target recognition, and is available at >95% purity from multiple suppliers [1].

Why 5-Acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by Generic Uracil Analogs


Simple uracil analogs such as 1-benzyluracil, 6-amino-1-benzyluracil, or 5-acetyl-1-benzyluracil each lack at least one of the three key substituents present in 5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione. Removing the 5-acetyl group eliminates the ketone required for enantioselective reduction and Dimroth rearrangement reactivity [1][2]; removing the 6-amino group abolishes a critical hydrogen-bond donor and nucleophilic site essential for forming fused heterocycles such as pyrido[2,3-d]pyrimidines and xanthines [3]; and replacing the N1-benzyl with methyl alters lipophilicity (XLogP3 shifts from 0.7 to approximately 0.2) and steric profile, potentially changing target binding [4]. Each structural deletion or substitution therefore results in a functionally distinct chemical entity unsuitable as a direct replacement in synthetic or screening workflows.

Quantitative Differentiation Evidence: 5-Acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione vs. Closest Analogs


Hydrogen-Bond Donor Count and TPSA Differentiation Between 5-Acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione and 5-Acetyl-1-benzyluracil

The target compound possesses two hydrogen-bond donors (HBD = 2) compared to only one (HBD = 1) for 5-acetyl-1-benzyluracil (CAS 338399-29-4), which lacks the 6-amino substituent. Correspondingly, the topological polar surface area (TPSA) is 92.5 Ų for the target compound versus 71.93 Ų for the comparator [1]. This 20.6 Ų difference in TPSA and the additional hydrogen-bond donor enable fundamentally different intermolecular interaction capacity—directly relevant for target engagement in medicinal chemistry campaigns, solubility in polar media, and blood-brain barrier permeability prediction [1].

Medicinal Chemistry Physicochemical Profiling Drug-likeness

Dimroth Rearrangement Reactivity Gate: 5-Acetyl + N1-Benzyl Combination Required

Hirota et al. (1992) demonstrated that 6-amino-5-formyl (or acetyl) uracils possessing a phenyl group at the N1-position undergo Dimroth rearrangement to yield 6-anilino-5-formyl (or acetyl) uracils. Critically, the study established that both the N1-phenyl (or benzyl) group AND the 5-formyl (or acetyl) group are requisite for the rearrangement to occur [1]. This means 6-amino-1-benzyluracil (lacking 5-acetyl) and 5-acetyl-1-benzyluracil (lacking 6-amino) cannot undergo this transformation. Only the target compound, bearing both the 5-acetyl and the N1-benzyl substituent together with the 6-amino group, satisfies the structural prerequisites for this synthetically useful reactivity pathway [1].

Heterocyclic Chemistry Rearrangement Chemistry Uracil Functionalization

Enantioselective Ketone Reduction: The 5-Acetyl Group as a Stereochemical Handle

Bisset et al. reported the enantioselective reduction of 5-acetyl-1-benzylpyrimidine-2,4(1H,3H)-dione as part of a broader study on asymmetric transfer hydrogenation of 5-acylpyridones and related heterocycles [1]. The 5-acetyl ketone serves as a prochiral center that can be reduced to the corresponding secondary alcohol with enantioselectivity. In contrast, 6-amino-1-benzyluracil (CAS 41862-11-7) lacks any carbonyl group at C5 and therefore cannot participate in this class of asymmetric transformation. 5-acetyl-1-benzyluracil (lacking the 6-amino group) may undergo reduction but yields a product lacking the 6-amino nucleophilic site required for subsequent heterocycle construction [1][2].

Asymmetric Synthesis Ketone Reduction Chiral Building Blocks

Synthetic Utility as a Precursor for Fused Pyrimidine Heterocycles

6-Amino-1-benzyluracil (1a), the direct structural precursor to the target compound, serves as a key starting material for constructing pyrido[2,3-d]pyrimidine, xanthine, and lumazine derivatives with demonstrated in vitro antitumor activity against the A549 lung carcinoma cell line [1]. The target compound incorporates an additional 5-acetyl group that pre-installs a functionalized carbon at the position where further annulation or condensation reactions can occur. Compounds derived from the 6-amino-1-benzyluracil scaffold (e.g., 3b, 7d) showed IC50 values of 10.3 ± 0.2 µM and 12.2 ± 0.3 µM respectively against A549 cells, superior to methotrexate (IC50 = 36.3 ± 3.9 µM) under identical assay conditions [1]. While these specific IC50 values are for downstream derivatives rather than the target compound itself, the 5-acetyl group on the target compound provides a built-in functional handle that the parent 6-amino-1-benzyluracil lacks, potentially enabling more direct entry into acetyl-bearing fused heterocycles without requiring a separate acylation step [1][2].

Heterocyclic Synthesis Antitumor Agents Pyridopyrimidine

Safety and Handling Classification: GHS Hazard Profile

According to ECHA C&L notifications aggregated by PubChem, 5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione carries GHS hazard statements H315 (100%: causes skin irritation), H319 (100%: causes serious eye irritation), and H335 (100%: may cause respiratory irritation), with a Signal Word 'Warning' [1]. In contrast, 6-amino-1-benzyluracil (CAS 41862-11-7) is typically described as an off-white solid with a decomposition point of 289–291°C and is classified primarily as a building block for organic synthesis, with fewer explicit hazard classifications listed in its PubChem record . The target compound's complete GHS profile provides procurement teams with specific hazard information needed for safe handling, storage, and shipping compliance that may differ from less-functionalized analogs.

Laboratory Safety Chemical Handling Regulatory Compliance

LSD1 (KDM1A) Target Association: Class-Level Evidence for Epigenetic Inhibitor Screening

The Therapeutic Target Database (TTD) lists 'Pyrimidine derivative 18' (synonym: PMID27019002-Compound-40), assigned to Celgene Quanticel Research, as an inhibitor of Lysine-specific histone demethylase 1 (LSD1/KDM1A) [1]. Pyrimidine-2,4-dione derivatives bearing N1-benzyl and C5/C6 substituents constitute a recognized chemotype within the LSD1 inhibitor patent landscape, with reported IC50 values for pyrimidine-class LSD1 inhibitors ranging from sub-nanomolar (0.54 nM, CHEMBL4742730) to low micromolar ranges [2][3]. While no direct IC50 value for the specific compound 725711-31-9 against LSD1 has been publicly disclosed, its structural compliance with the N1-benzyl-5-acetyl-6-aminopyrimidine-2,4-dione pharmacophore places it within this therapeutically relevant target class. Researchers evaluating epigenetic probe candidates should note that simpler analogs lacking the 5-acetyl or 6-amino group may not satisfy the full pharmacophoric requirements suggested by patent SAR [1][3].

Epigenetics LSD1 Inhibition Cancer Therapeutics

Recommended Application Scenarios for 5-Acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione (CAS 725711-31-9)


LSD1 (KDM1A) Inhibitor Hit Identification and SAR Expansion in Epigenetic Oncology

The compound fits the N1-benzyl-5-acetyl-6-aminopyrimidine-2,4-dione chemotype associated with LSD1 inhibition, as documented in the TTD database for related pyrimidine derivatives developed by Celgene Quanticel Research [1]. Its three-point substitution pattern enables systematic SAR exploration by varying the benzyl group, the acetyl moiety, or the 6-amino substituent independently. Researchers building focused libraries for epigenetic target screening should prioritize this scaffold over 6-amino-1-benzyluracil because the pre-installed 5-acetyl group provides an additional vector for affinity and selectivity tuning [1].

Dimroth Rearrangement-Mediated Synthesis of 6-Anilino-5-acetyl Uracil Derivatives

As demonstrated by Hirota et al. (1992), the combination of N1-phenyl/benzyl and C5-acetyl substituents on a 6-aminouracil core is strictly required for Dimroth rearrangement to proceed [2]. This compound is therefore uniquely suited among close analogs for preparing 6-anilino-5-acetyl uracils via this rearrangement pathway—a transformation inaccessible to 6-amino-1-benzyluracil or 5-acetyl-1-benzyluracil. The resulting 6-anilino products represent a distinct chemotype for biological screening [2].

Enantioselective Synthesis of Chiral 5-(1-Hydroxyethyl)-6-aminouracil Building Blocks

The 5-acetyl ketone undergoes enantioselective reduction under asymmetric transfer hydrogenation conditions, as reported by Bisset et al. in an AstraZeneca–University of Warwick collaboration [3]. The resulting enantiomerically enriched secondary alcohol can serve as a chiral building block for further functionalization (e.g., etherification, esterification, or displacement). Analogs without the 5-acetyl group cannot access this stereochemical diversification strategy, making the target compound the preferred starting material for chiral pool synthesis in this chemotype space [3].

One-Step Synthesis of 6-Acetyl-Fused Pyridopyrimidine and Xanthine Libraries

The pre-installed 5-acetyl group enables direct condensation with active methylene compounds or aldehydes to yield 6-acetylpyridopyrimidine-7-one and related fused heterocycles without requiring a separate C5 acylation step. El-Kalyoubi and Agili (2020) demonstrated that 6-amino-1-benzyluracil condenses with ethyl 2-(2-hydroxybenzylidene) acetoacetate in DMF to give 6-acetylpyridopyrimidine-7-one (3e), and derived compounds showed A549 IC50 values as low as 10.3 µM [4]. Using the target compound as starting material could streamline the synthesis of analogous 5-acetyl-bearing libraries, reducing step count and potentially improving overall yield [4].

Quote Request

Request a Quote for 5-acetyl-6-amino-1-benzylpyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.